Anthracene-1,7-disulfonic acid is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound features two sulfonic acid groups attached to the 1st and 7th positions of the anthracene ring, contributing to its unique chemical properties. It is primarily utilized in various scientific research applications, particularly in fields such as chemistry, biology, and medicine due to its reactivity and solubility in aqueous solutions.
Anthracene-1,7-disulfonic acid is classified as an organic sulfonic acid. It belongs to a broader category of anthraquinone derivatives and is characterized by its aromatic structure and functional sulfonic acid groups.
The synthesis of anthracene-1,7-disulfonic acid can be achieved via a few key methods:
The molecular formula of anthracene-1,7-disulfonic acid is , with a molecular weight of approximately 338.4 g/mol. The structure can be represented in several formats:
This structure indicates that the sulfonic groups are positioned at the 1st and 7th carbon atoms of the anthracene framework, which significantly influences its chemical behavior.
Anthracene-1,7-disulfonic acid participates in various chemical reactions:
Each type of reaction requires specific reagents and conditions:
The mechanism of action for anthracene-1,7-disulfonic acid primarily revolves around its ability to participate in redox reactions due to its electron-rich aromatic system combined with the electron-withdrawing nature of the sulfonic acid groups. This duality enhances its solubility in water and reactivity towards various molecular targets.
In electrochemical applications, it acts as a redox-active material capable of undergoing reversible oxidation and reduction processes. The presence of sulfonic groups facilitates interaction with electrolytes, making it suitable for applications in batteries and sensors .
Property | Value |
---|---|
CAS Number | 61736-94-5 |
Molecular Formula | C14H10O6S2 |
Molecular Weight | 338.4 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Anthracene-1,7-disulfonic acid has numerous applications across various scientific fields:
The synthesis of anthracene-1,7-disulfonic acid primarily occurs through electrophilic aromatic sulfonation of anthracene or anthraquinone derivatives using oleum (fuming sulfuric acid). This reaction proceeds under precisely controlled conditions where temperature, oleum concentration, and reaction time critically determine positional selectivity. At temperatures below 100°C, sulfonation favors the beta positions (positions 2, 3, 6, and 7), while higher temperatures (160-170°C) promote disubstitution at the 1,7-positions [7] [5]. The electrophilic attack at the 1,7-positions is kinetically favored but requires elevated temperatures to overcome anthracene's low reactivity due to electron-withdrawing carbonyl effects in anthraquinone precursors [7].
The reaction mechanism involves the generation of electrophilic SO₃ from oleum, which attacks the electron-rich anthracene ring system. Steric effects from peri-carbonyl groups in anthraquinone derivatives direct sulfonation away from the alpha positions (1,4,5,8) unless mercury catalysts are present. Industrial processes typically use 20-24% oleum with an oleum-to-anthracene weight ratio between 1:3 and 1:4 to balance reaction efficiency and minimize polysulfonation byproducts [2] [5]. Under optimized conditions, this method achieves 1,7-disulfonation yields of 60-75%, with the remainder consisting primarily of 2,6- and 2,7-isomers.
Table 1: Influence of Reaction Parameters on Sulfonation Product Distribution
Temperature (°C) | Oleum Concentration (%) | 1,7-Isomer Yield (%) | Major Byproducts |
---|---|---|---|
100 | 20 | 25-30 | 2,6-/2,7-disulfonates |
140 | 22 | 45-55 | 1,5-/1,8-disulfonates |
160-170 | 24 | 65-75 | 1,6-/2,7-disulfonates |
>180 | 24 | 55-60 | Tri-sulfonates |
Mercury-based catalysts (HgO or HgSO₄) are essential for achieving high positional selectivity in anthraquinone sulfonation. At concentrations of 0.5-1.0 wt% relative to anthraquinone, mercury ions form stable complexes with the carbonyl oxygen atoms, effectively blocking electrophilic attack at adjacent positions (1,4,5,8) and redirecting sulfonation to the 7-position [7] [8]. This complexation reduces beta-sulfonation (positions 2,3,6,7) to less than 5% while increasing 1,7-disulfonation yields to 80-86% based on converted anthraquinone [8].
The catalytic mechanism involves reversible coordination where mercury(II) ions activate specific ring positions through resonance effects. This allows sulfonation at the 7-position to proceed with minimal disubstitution at undesired positions. However, mercury residues contaminate recovered anthraquinone (melting point depression to 265-275°C), necessitating specialized waste management protocols [8]. Recent research focuses on non-mercury alternatives (e.g., ionic liquids or zeolite catalysts) to address environmental concerns, though none yet match mercury's selectivity for industrial-scale 1,7-isomer production.
Industrial production of anthracene-1,7-disulfonic acid employs continuous stirred-tank reactors (CSTRs) and loop reactor systems to optimize heat transfer and mixing efficiency. These systems maintain precise temperature control (±2°C) within the critical 160-170°C range while handling viscous oleum-anthracene mixtures [7] [9]. Continuous processes achieve 20-30% higher throughput than batch reactors by minimizing downtime and enabling real-time byproduct removal. Advanced designs incorporate corrosion-resistant materials (Hastelloy C-276 or glass-lined steel) to withstand prolonged oleum exposure at elevated temperatures.
Process intensification strategies include in-line static mixers that enhance SO₃ dispersion and multi-zone heating that prevents local hot spots causing decomposition. Flow chemistry approaches reduce reaction times from hours to minutes by achieving near-instantaneous mixing, significantly improving energy efficiency. These systems typically operate at anthraquinone concentrations of 0.5-1.0 M in oleum, with automated viscosity monitoring ensuring consistent reaction progression and minimizing polysulfonation [5].
Table 2: Performance Metrics of Industrial Reactor Configurations
Reactor Type | Throughput (kg/h) | Yield (%) | Energy Consumption (kWh/kg) | Byproduct Formation (%) |
---|---|---|---|---|
Batch (agitated kettle) | 50-80 | 65-70 | 8.5 | 12-18 |
CSTR Cascade | 120-180 | 72-75 | 6.2 | 8-10 |
Loop Reactor | 200-300 | 78-82 | 4.8 | 5-8 |
Fractional crystallization remains the dominant purification method, leveraging differential solubility of sulfonation products. After dilution and neutralization, the crude mixture undergoes potassium chloride-induced salting out, where the 1,7-disulfonate precipitates as pale yellow needles upon cooling to 25-60°C [8]. This process exploits the temperature-dependent solubility gap between mono-, di-, and tri-sulfonates, with 1,7-disulfonates crystallizing first due to their lower solubility compared to 2,7-isomers . Industrial crystallizers achieve 95% purity after two recrystallization cycles, though mercury contamination requires additional washing steps.
Emerging membrane technologies offer environmentally friendly alternatives. Nanofiltration membranes with 200-300 Da molecular weight cut-off (MWCO) selectively separate disulfonates from monosulfonates and sulfuric acid at 80-90% rejection rates [5]. Electrodialysis efficiently removes sulfate ions and mercury contaminants through ion-selective membranes, reducing wastewater treatment costs by 40%. Integrated membrane-crystallization hybrid systems concentrate the sulfonate stream before crystallization, cutting energy consumption by 30% while maintaining product purity >98% . These approaches significantly reduce the environmental footprint compared to traditional salt precipitation methods.
Microwave-assisted synthesis enables solvent-free sulfonation with dramatic reductions in reaction time and energy consumption. By directly coupling microwave energy (2.45 GHz) with anthraquinone-oleum mixtures, researchers achieve reaction temperatures of 160°C within 5 minutes versus 60-90 minutes in conventional heating [5]. This rapid heating minimizes thermal degradation pathways, increasing 1,7-disulfonate yields to 78-82% while reducing tar formation by 50%. Crucially, the selective heating of polar intermediates enhances mercury catalyst efficiency, allowing 50% reduction in mercury loading (0.25-0.5 wt%) without sacrificing selectivity [7].
Process scalability has been demonstrated in continuous microwave reactors featuring ceramic-lined tubular flow cells that withstand corrosive media. These systems maintain precise temperature gradients through real-time impedance monitoring, ensuring uniform product quality. Life cycle assessment shows microwave processes reduce the carbon footprint by 35% compared to conventional methods, primarily through avoided solvent use and shorter processing times. However, challenges remain in sealing design for large-scale oleum containment under microwave conditions.
Innovative waste management strategies focus on closed-loop recycling of oleum and mercury catalysts. Spent oleum is reconcentrated via thin-film evaporation, where sulfur trioxide vapor is recovered at >95% efficiency and reused in sulfonation [5] [9]. Mercury is precipitated from aqueous waste streams as HgS using sodium sulfide, then recovered via oxidative roasting (HgS + O₂ → Hg⁰ + SO₂), achieving 99% metal recycling [8]. Solid residues containing carbonaceous tars are incinerated in cement kilns, providing energy recovery while destroying organic contaminants.
Acid-embedded byproducts like anthraquinone-1,5-disulfonic acid find valorization as electrolyte additives in redox flow batteries. When blended with purified 1,7-isomer, these mixtures exhibit electrochemical performance nearly identical to pure 2,7-AQDS at 30% lower production cost [2]. Such repurposing reduces hazardous waste generation by 60-70%, transforming a disposal problem into value-added co-products. Modern plants integrate these approaches to achieve near-zero liquid discharge, with wastewater recycled as cooling tower makeup after membrane desalination.
Table 3: Environmental Impact Reduction Through Green Chemistry Innovations
Parameter | Conventional Process | Green Process | Reduction (%) |
---|---|---|---|
Reaction Energy Consumption | 8.5 kWh/kg | 3.2 kWh/kg | 62 |
Fresh Mercury Consumption | 0.8 g/kg product | 0.02 g/kg product | 97 |
Oleum Makeup Requirement | 2.1 kg/kg product | 0.4 kg/kg product | 81 |
Hazardous Waste Generation | 5.3 kg/kg product | 0.7 kg/kg product | 87 |
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